

Application Note and Protocol: Standard Operating Procedure for Carboxypeptidase A Enzyme Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzoylglycylglycine*

Cat. No.: *B072205*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxypeptidase A (E.C. 3.4.17.1) is a metalloexopeptidase that catalyzes the hydrolysis of C-terminal peptide bonds in proteins and peptides. The enzyme exhibits a preference for substrates with bulky aromatic or branched aliphatic residues at the C-terminal position. The enzymatic activity of Carboxypeptidase A is crucial in various physiological processes, including protein digestion and metabolism. Consequently, the modulation of its activity is a significant area of interest in drug development and biomedical research.

This document provides a detailed standard operating procedure for the determination of Carboxypeptidase A activity using a continuous spectrophotometric rate determination method. While the standard and most widely used substrate for this assay is hippuryl-L-phenylalanine, this protocol can be adapted for other N-acyl dipeptide substrates such as

Benzoylglycylglycine, although optimization of reaction conditions may be necessary. The assay is based on the principle that the hydrolysis of the substrate by Carboxypeptidase A leads to the formation of hippuric acid and a corresponding amino acid (e.g., L-phenylalanine from hippuryl-L-phenylalanine). The increase in absorbance at 254 nm, due to the formation of hippuric acid, is directly proportional to the enzyme activity.

Principle of the Assay

The enzymatic reaction catalyzed by Carboxypeptidase A is as follows:

The rate of formation of hippuric acid is monitored by measuring the increase in absorbance at 254 nm. One unit of Carboxypeptidase A is defined as the amount of enzyme that hydrolyzes one micromole of hippuryl-L-phenylalanine per minute at pH 7.5 and 25°C.

Materials and Reagents

Reagent/Material	Supplier	Catalog No.	Storage
Carboxypeptidase A from bovine pancreas	Sigma-Aldrich	C9268	2-8°C
Hippuryl-L-phenylalanine	Sigma-Aldrich	H6875	Room Temperature
Tris(hydroxymethyl)aminomethane (Tris)	Sigma-Aldrich	T1503	Room Temperature
Sodium Chloride (NaCl)	Sigma-Aldrich	S9888	Room Temperature
Hydrochloric Acid (HCl), 1 N	Sigma-Aldrich	H9892	Room Temperature
Ethanol, 200 Proof	Sigma-Aldrich	E7023	Room Temperature
Purified Water ($\geq 18 \text{ M}\Omega\cdot\text{cm}$)	-	-	Room Temperature
Spectrophotometer (UV-Vis)	-	-	-
Quartz Cuvettes (1 cm path length)	-	-	-
Pipettes and tips	-	-	-

Preparation of Reagents

4.1. 25 mM Tris-HCl Buffer with 500 mM NaCl, pH 7.5 at 25°C (Assay Buffer)

- Dissolve 3.03 mg/mL of Trizma Base and 29.2 mg/mL of Sodium Chloride in purified water.
- Adjust the pH to 7.50 at 25°C using 1 N HCl.
- Store at room temperature.

4.2. 1.0 mM Hippuryl-L-Phenylalanine Solution (Substrate Stock)

- Prepare a 10 mM stock solution by dissolving 32.6 mg of hippuryl-L-phenylalanine in 10 mL of 200 proof ethanol.
- For the working solution, dilute the stock solution 1:10 in Assay Buffer to a final concentration of 1.0 mM.
- This solution should be prepared fresh and used within three hours.

4.3. 1.0 M Sodium Chloride Solution (Enzyme Diluent)

- Dissolve 58.4 mg/mL of Sodium Chloride in purified water.
- Store at room temperature.

4.4. Carboxypeptidase A Enzyme Solution

- Prepare a stock solution of Carboxypeptidase A in the Enzyme Diluent at a concentration of 1 mg/mL.
- Immediately before use, dilute the stock solution in room temperature Enzyme Diluent to a working concentration of 4-8 units/mL. Fresh dilutions should be made for each set of experiments.

Experimental Protocol

5.1. Spectrophotometer Setup

- Set the spectrophotometer to read absorbance at 254 nm.

- Set the temperature of the cuvette holder to 25°C.

5.2. Assay Procedure

- Pipette 2.9 mL of the 1.0 mM Hippuryl-L-Phenylalanine Solution into a quartz cuvette.
- Place the cuvette in the spectrophotometer and incubate for 5 minutes to allow the solution to reach thermal equilibrium.
- Blank the spectrophotometer with the substrate solution.
- To initiate the reaction, add 0.1 mL of the diluted Carboxypeptidase A Enzyme Solution to the cuvette.
- Immediately mix the solution by gentle inversion (or with a cuvette stirrer) and start recording the absorbance at 254 nm for 5 minutes.
- Record the change in absorbance per minute ($\Delta A_{254}/\text{min}$) from the initial linear portion of the curve. The rate should be between 0.05 and 0.1 $\Delta A_{254}/\text{min}$ for valid results.[\[1\]](#)
- Run a blank reaction using 0.1 mL of Enzyme Diluent instead of the enzyme solution to determine the rate of non-enzymatic hydrolysis of the substrate, if any.

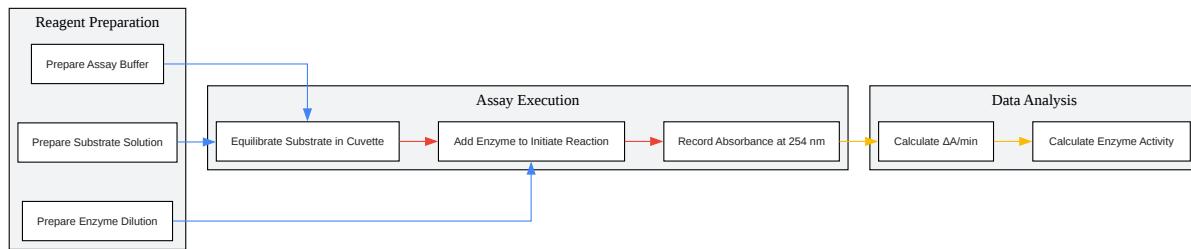
Data Presentation and Calculations

The activity of the Carboxypeptidase A enzyme is calculated using the Beer-Lambert law. The molar extinction coefficient of hippuric acid at 254 nm is 0.36 $\text{cm}^2/\mu\text{mol}$.[\[2\]](#)

Calculation of Enzyme Activity:

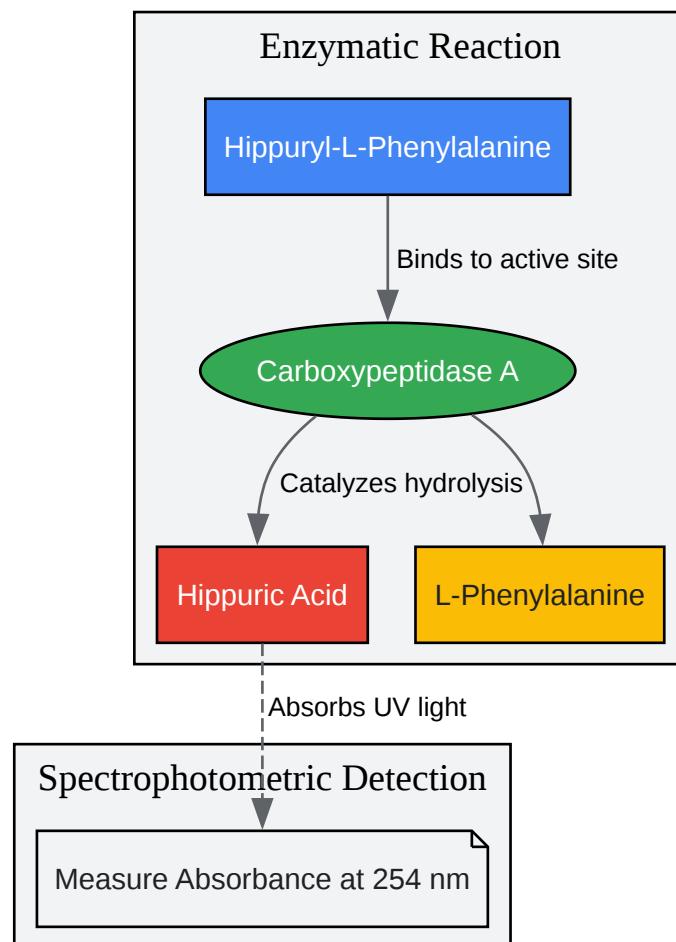
Units/mL enzyme = $(\Delta A_{254}/\text{min}_{\text{test}} - \Delta A_{254}/\text{min}_{\text{blank}}) * \text{Total Volume (mL}} / (\epsilon * \text{Path Length (cm)} * \text{Enzyme Volume (mL)})$

Where:


- $\Delta A_{254}/\text{min}$ = Change in absorbance at 254 nm per minute
- Total Volume = 3.0 mL

- ϵ (Molar extinction coefficient of hippuric acid) = 0.36 μmol^{-1}
- Path Length = 1 cm
- Enzyme Volume = 0.1 mL

Table of Representative Data:


Sample	$\Delta A_{254}/\text{min}$	Corrected $\Delta A_{254}/\text{min}$	Enzyme Activity (Units/mL)
Blank	0.002	-	-
Test 1	0.075	0.073	6.08
Test 2	0.078	0.076	6.33
Test 3	0.076	0.074	6.17
Average	6.19		

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the Carboxypeptidase A enzyme assay.

[Click to download full resolution via product page](#)

Caption: Principle of the Carboxypeptidase A spectrophotometric assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]

- 2. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- To cite this document: BenchChem. [Application Note and Protocol: Standard Operating Procedure for Carboxypeptidase A Enzyme Assay]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072205#standard-operating-procedure-for-benzoylglycylglycine-enzyme-assay>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com